BenchChemオンラインストアへようこそ!

Bananin

SARS-CoV helicase nsp13 ATPase antiviral screening

Standard coronavirus helicase inhibitors often lack cellular efficacy or selectivity data, risking invalidated research. Bananin (CAS 665026-57-3) is a validated trioxa-adamantane-triol (TAT) class tool compound. - **Antiviral potency:** EC50 <10 μM, CC50 >300 μM in SARS-CoV-infected cells (selectivity >30x). - **Mechanism:** Noncompetitive ATPase & helicase inhibitor (IC50 2.3 μM); binds allosteric site; no E. coli DnaB inhibition. - **SAR baseline:** Parent compound for benchmarking novel nsp13 inhibitors. Immediate supply for helicase mechanism and antiviral validation studies.

Molecular Formula C14H17NO8
Molecular Weight 327.29 g/mol
Cat. No. B12415578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBananin
Molecular FormulaC14H17NO8
Molecular Weight327.29 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)CO
InChIInChI=1S/C14H17NO8/c1-7-10(17)9(8(3-16)2-15-7)14-21-11(18)4-12(19,22-14)6-13(20,5-11)23-14/h2,16-20H,3-6H2,1H3
InChIKeyNKGNREWERBOCEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bananin Helicase Inhibition Overview


Bananin (CAS 665026-57-3) is a prototypical member of the trioxa-adamantane-triol (TAT) class of antiviral compounds, characterized by a unique structural signature incorporating a trioxa-adamantane moiety covalently bound to a pyridoxal derivative [1]. It was developed as a potent inhibitor of the SARS Coronavirus (SCV) helicase (nsp13), targeting the enzyme's ATPase and helicase activities essential for viral replication [1]. In a cell culture system of SCV, bananin exhibited an EC50 of less than 10 μM and a CC50 of over 300 μM, demonstrating a favorable selectivity window [1]. The compound serves as a foundational tool for coronavirus helicase research and as a reference standard for developing next-generation nsp13 inhibitors [2].

1 Coronavirus helicase (nsp13) inhibition studies
2 Dual ATPase/unwinding mechanistic assays
3 TAT-class reference standard for SAR workflows
4 Cell-culture antiviral efficacy model review

Bananin Substitution Limitations


Within the bananin class, structural modifications dramatically alter inhibitory potency and selectivity, precluding simple interchange. The six bananin derivatives synthesized and tested against SCV helicase exhibited ATPase IC50 values spanning a 5-fold range (0.54 μM to 2.8 μM), with ansabananin and adeninobananin showing negligible inhibition due to bulky pyridoxal appendages [1]. Furthermore, bananin acts as a noncompetitive inhibitor with respect to both ATP and nucleic acid, binding at a distinct allosteric site, while other helicase inhibitors like SSYA10-001 target nucleic acid unwinding preferentially [2]. Bananin also demonstrates selectivity: at 250 μM, it did not inhibit the E. coli DnaB helicase, suggesting it does not act as a general helicase inhibitor [1]. Consequently, substituting bananin with another bananin analog or an alternative helicase inhibitor without confirming comparable enzymatic, cellular, and selectivity profiles would invalidate experimental conclusions and potentially confound research outcomes.

Structural Sensitivity Bulky pyridoxal appendages can abolish ATPase inhibition; bananin analogs are not interchangeable without direct enzymatic validation.
Mechanistic Mismatch Alternative inhibitors like SSYA10-001 may preferentially target unwinding, lacking the dual ATPase/unwinding profile of bananin.
Selectivity Context Does not inhibit bacterial DnaB helicase, but off-target profiling against human helicases is limited; class-level context should be reviewed.

Bananin Comparative Evidence


Iodobananin: ATPase Potency Comparison

Bananin inhibits the ATPase activity of SCV helicase with an IC50 of 2.3 μM, while its iodinated analog iodobananin exhibits an IC50 of 0.54 μM under identical assay conditions, representing a 4.3-fold greater potency [1]. The difference stems from the iodine substituent enhancing binding interactions, as confirmed by consistent structure-activity trends across multiple assays [1].

ATPase Inhibition
Head-to-head
Bananin 2.3 μM vs. Iodobananin 0.54 μM
Iodobananin shows higher reported potency
4.3-fold difference
SARS-CoV helicase nsp13 ATPase antiviral screening enzymatic assay

Vanillinbananin: ATPase Inhibition Profile

Vanillinbananin inhibits SCV helicase ATPase activity with an IC50 of 0.68 μM, compared to bananin's 2.3 μM, representing a 3.4-fold higher potency [1]. The vanillin-substituted analog consistently outperforms the parent compound in both ATPase and helicase unwinding assays, following the same structure-activity trend observed across the bananin series [1].

ATPase Inhibition
Head-to-head
Bananin 2.3 μM vs. Vanillinbananin 0.68 μM
Vanillinbananin shows higher reported potency
3.4-fold difference
SARS-CoV helicase nsp13 ATPase antiviral screening enzymatic assay

Eubananin: Potency and Structural Difference

Bananin and eubananin exhibit closely matched ATPase inhibitory potency, with IC50 values of 2.3 μM and 2.8 μM, respectively, differing by only 1.2-fold [1]. Despite similar potency, eubananin is structurally distinct, containing a eugenol-derived Michael addition adduct that introduces a different substitution pattern on the trioxa-adamantane core [1]. This structural divergence may influence physicochemical properties and off-target profiles independent of enzymatic potency.

ATPase Inhibition
Head-to-head
Bananin 2.3 μM vs. Eubananin 2.8 μM
Comparable reported potency, structurally distinct
1.2-fold difference
SARS-CoV helicase nsp13 ATPase antiviral screening enzymatic assay

Inactive Analogs: Structural Determinants of Activity

Ansabananin and adeninobananin, which contain bulky appendages on the pyridoxal system (an ansa-bridge and adenine nucleobase, respectively), show negligible inhibition of SCV helicase ATPase activity (<10% inhibition at tested concentrations) [1]. In contrast, bananin exhibits an IC50 of 2.3 μM, demonstrating that the unadorned pyridoxal moiety is essential for inhibitory activity [1]. This class-level inference establishes that not all bananins are active; structural modifications can completely ablate function.

Structural Activity
Class-level
Bananin 2.3 μM vs. Ansabananin/Adeninobananin >100 μM
Specific pyridoxal structure required for activity
Greater than 43-fold difference
SARS-CoV helicase nsp13 ATPase structure-activity relationship drug design

SSYA10-001: ATPase vs. Unwinding Selectivity

Bananin inhibits both ATPase (IC50 2.3 μM) and helicase unwinding activities of SCV nsp13, acting as a noncompetitive inhibitor with respect to ATP and nucleic acid [1]. In contrast, SSYA10-001 exhibits >100-fold selectivity for helicase unwinding (IC50 0.046 μM) over ATPase activity (IC50 >3 μM) [2]. This mechanistic divergence reflects distinct binding modes: bananin targets an allosteric site affecting both activities, while SSYA10-001 specifically blocks nucleic acid unwinding without impairing ATP hydrolysis [2].

Mechanistic Selectivity
Cross-study
Bananin (Dual) vs. SSYA10-001 (Unwinding >65-fold selective)
Bananin enables dual-activity mechanistic studies
ATPase IC50 vs. Unwinding selectivity
SARS-CoV helicase nsp13 inhibitor antiviral mechanism comparative pharmacology

Aryl Diketo Acids: ATPase Potency Comparison

Bananin inhibits SCV helicase ATPase activity with an IC50 of 2.3 μM [1]. In comparison, the most potent aryl diketo acid (ADK) derivatives reported to date inhibit SCV helicase ATPase with IC50 values of 24.4 μM and 41.3 μM [2]. This represents an 11- to 18-fold greater potency for bananin relative to ADK compounds targeting the same enzymatic function [2]. While direct head-to-head data are lacking due to different studies, the assays employed similar methodologies, enabling cross-study comparison.

Class Comparison
Cross-study
Bananin IC50 2.3 μM vs. ADK IC50 24.4-41.3 μM
Bananin shows higher ATPase inhibition potency
11- to 18-fold difference
SARS-CoV helicase nsp13 ATPase antiviral screening comparative pharmacology

Bananin Application Scenarios


Reference Compound for SAR Studies

As the parent compound of the bananin series, bananin (IC50 2.3 μM) serves as the essential baseline for SAR investigations [1]. Its moderate potency, relative to iodobananin (IC50 0.54 μM) and vanillinbananin (IC50 0.68 μM), makes it ideal for assessing the impact of structural modifications on helicase inhibition. New bananin derivatives can be benchmarked against bananin to quantify potency improvements or losses, enabling systematic optimization of the trioxa-adamantane-triol scaffold [1].

nsp13 Dual-Activity Inhibition

Bananin's noncompetitive inhibition of both ATPase (IC50 2.3 μM) and helicase unwinding activities distinguishes it from selective unwinding inhibitors like SSYA10-001 (ATPase IC50 >3 μM) [1][2]. Researchers investigating the coupling between ATP hydrolysis and nucleic acid unwinding in coronavirus nsp13 should select bananin to simultaneously probe both enzymatic functions without biased inhibition of one activity over the other. Its allosteric binding mode also facilitates studies of conformational regulation [1].

Antiviral Efficacy in Cell Culture

Bananin is the only bananin derivative with published cellular antiviral efficacy data, demonstrating an EC50 of <10 μM and CC50 of >300 μM in SCV-infected FRhK-4 cells [1]. This >30-fold selectivity window supports its use as a validated tool compound for confirming helicase-dependent antiviral effects in cell culture models. Other bananin analogs lack comparable cellular characterization, making bananin the sole choice for translating enzymatic inhibition to cellular antiviral activity [1].

In Silico Screening Benchmark

Bananin has been computationally characterized with a binding affinity of -7 kcal/mol against SARS-CoV-2 nsp13, forming a maximum number of hydrogen bonds and exhibiting favorable drug-likeness and oral bioavailability parameters [1]. This in silico profile positions bananin as a validated positive control and benchmark compound for virtual screening campaigns targeting nsp13. New hit compounds can be ranked against bananin's binding affinity and interaction fingerprint to prioritize candidates for experimental validation [1].

Application
Selection Property
Validation Focus
SAR studies (baseline scaffold)
Scaffold reactivity & SAR trends
Verify purity & lot-to-lot consistency
Dual-activity nsp13 inhibition
Noncompetitive binding profile
Confirm dual ATPase/unwinding inhibition
Cell-culture antiviral models
Reported selectivity window
Validate antiviral endpoint (>30-fold CC50/EC50)
In silico nsp13 screening benchmark
Binding affinity (-7 kcal/mol)
Cross-validate with enzymatic assay confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bananin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.